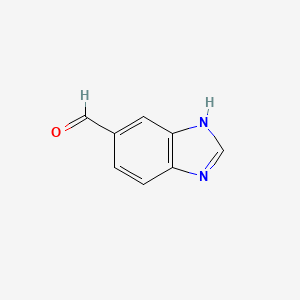

1H-Benzimidazole-5-carbaldehyde

Description

Significance of Benzimidazole (B57391) Scaffolds in Chemical Science

The benzimidazole scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry and materials science. nih.govnih.gov Constituting the core of approximately 80% of pharmaceuticals, heterocyclic compounds are fundamental to drug discovery. colab.ws The significance of the benzimidazole moiety is attributed to its physicochemical properties, including its capacity for hydrogen bond donation and acceptance, π-π stacking interactions, and hydrophobic interactions, which facilitate effective binding to biological macromolecules. nih.gov This structural framework is present in numerous FDA-approved drugs and natural products, demonstrating efficacy against a wide range of diseases such as cancer, parasitic infections, and hypertension. nih.gov The versatility of the benzimidazole nucleus allows for the synthesis of derivatives with a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and antioxidant properties. colab.wsnih.gov

Historical Context of 1H-Benzimidazole-5-carbaldehyde Research

The exploration of benzimidazole chemistry began in the 1870s. A pivotal moment in its history was the discovery of 5,6-dimethyl-1-(alpha-D-ribofuranosyl) benzimidazole as an integral component of vitamin B₁₂ in the 1950s. This finding confirmed that benzimidazole structures occur naturally and possess significant biological activity, spurring further research into their synthetic derivatives. Early work by Woolley in 1944 on their antibacterial properties laid the groundwork for decades of investigation into the therapeutic potential of this class of compounds. The aldehyde functional group at the 5-position of the benzimidazole ring, as seen in this compound, provides a reactive handle for a multitude of chemical transformations, making it a valuable building block for creating diverse molecular architectures.

Contemporary Research Landscape of this compound

In the current research environment, this compound continues to be a focal point for the development of novel compounds with therapeutic potential. Its derivatives are actively being investigated for their roles as anticancer, antimicrobial, and antiviral agents. nih.govrsc.orgresearchgate.net Modern research leverages the compound's structural features to design and synthesize targeted therapies. For instance, the aldehyde group can be readily converted into other functional groups or used in condensation reactions to create larger, more complex molecules with specific biological activities. nih.gov Beyond pharmaceuticals, benzimidazole derivatives are finding applications in materials science, including the development of organic light-emitting diodes (OLEDs) and molecular sensors, owing to their unique electronic and chelating properties. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

3H-benzimidazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-4-6-1-2-7-8(3-6)10-5-9-7/h1-5H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALCHVVTYAHQOFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00434048 | |

| Record name | 1H-Benzimidazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00434048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58442-17-4 | |

| Record name | 1H-Benzimidazole-6-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58442-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzimidazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00434048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,3-benzodiazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 1h Benzimidazole 5 Carbaldehyde

Classical Synthetic Routes

The traditional approaches to synthesizing 1H-Benzimidazole-5-carbaldehyde rely on well-established reactions that have been refined over time. These methods involve the initial formation of a substituted benzimidazole (B57391) core, which is then subjected to a selective oxidation to yield the target aldehyde.

Formation of the Benzimidazole Core

The construction of the benzimidazole ring system is a cornerstone of this synthetic pathway. The most common methods involve the condensation of an appropriately substituted o-phenylenediamine (B120857) with a one-carbon electrophile.

A widely employed and classical method for forging the benzimidazole ring is the Phillips condensation, which involves the reaction of an o-phenylenediamine with an aldehyde or a carboxylic acid (or its derivative) under acidic conditions. To synthesize a precursor for this compound, a substituted o-phenylenediamine, such as 4-methyl-1,2-phenylenediamine, is often used.

The reaction with formic acid typically proceeds by heating the reactants together, often in the presence of an acid catalyst, to facilitate the cyclodehydration process. youtube.com For instance, heating o-phenylenediamine with a 90% solution of formic acid at 100°C for a duration of two hours results in the formation of benzimidazole in high yields. orgsyn.orgresearchgate.net Similarly, the reaction can be catalyzed by solid catalysts; for example, the reaction of 4-methyl-1,2-phenylenediamine with formic acid in the presence of zinc oxide nanoparticles at 70°C under solvent-free conditions has been reported to produce 5-methyl-1H-benzimidazole in excellent yield. researchgate.net

Alternatively, various aldehydes can be condensed with o-phenylenediamines to afford 2-substituted benzimidazoles. nih.gov These reactions can be promoted by a range of catalysts under different conditions. nih.gov

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| o-Phenylenediamine, 90% Formic Acid | 100°C, 2 hours | Benzimidazole | 83-85% | orgsyn.org |

| 4-Methyl-1,2-phenylenediamine, Formic Acid | ZnO nanoparticles, 70°C, Solvent-free | 5-Methyl-1H-benzimidazole | 94% | researchgate.net |

| o-Phenylenediamine, Aromatic Aldehydes | Na3AlF6, Ethanol, 50°C | 2-Arylbenzimidazoles | Good to high | nih.gov |

In recent years, microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and often improving yields. rsc.org The synthesis of the benzimidazole core is no exception, with microwave irradiation significantly reducing reaction times compared to conventional heating methods. jocpr.comorganic-chemistry.orgasianpubs.org

The formylation of o-phenylenediamines can be efficiently carried out in a domestic microwave oven, leading to the desired benzimidazole product after a much shorter reaction time. jocpr.com For example, the condensation of o-phenylenediamine with various carboxylic acids under microwave irradiation in the presence of an acid catalyst has been shown to produce benzimidazole derivatives in high yields within minutes. asianpubs.org Furthermore, solvent-free microwave-assisted methods have been developed for the condensation of o-phenylenediamine with aromatic aldehydes, offering an environmentally benign and efficient route to 2-aryl-(1H)-benzimidazoles. researchgate.net

| Reactants | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| o-Phenylenediamine, Carboxylic Acids | Conventional Heating | Hours | Generally lower | asianpubs.org |

| o-Phenylenediamine, Carboxylic Acids | Microwave Irradiation | 1.5-4 minutes | 80-95% | asianpubs.org |

| o-Phenylenediamine, Aromatic Aldehydes | Microwave Irradiation (Solvent-free) | 5-10 minutes | High | researchgate.net |

Selective Oxidation for Aldehyde Functionalization

Once the benzimidazole core with a suitable precursor group at the 5-position (such as a methyl or hydroxymethyl group) is synthesized, the next critical step is the selective oxidation to introduce the aldehyde functionality. The choice of oxidant is crucial to avoid over-oxidation to the corresponding carboxylic acid or degradation of the benzimidazole ring.

The Swern oxidation is a mild and highly efficient method for converting primary alcohols into aldehydes with minimal risk of over-oxidation. wikipedia.orgorganic-chemistry.orgtcichemicals.com The reaction employs dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base such as triethylamine. wikipedia.org The reaction is typically carried out at very low temperatures, commonly -78°C, to ensure the stability of the reactive intermediates. organic-chemistry.org

For the synthesis of this compound, a precursor such as 5-(hydroxymethyl)-1H-benzimidazole would be subjected to Swern oxidation conditions. The hydroxyl group is converted into a good leaving group by the activated DMSO, and subsequent elimination induced by the base furnishes the aldehyde. The mildness of the Swern oxidation makes it particularly suitable for substrates containing the sensitive benzimidazole nucleus.

Manganese(IV) oxide (MnO₂) is a widely used and selective oxidizing agent for the conversion of allylic and benzylic alcohols to their corresponding aldehydes or ketones. Its application extends to the oxidation of hydroxymethyl groups on heterocyclic rings. The reaction is typically performed by stirring the alcohol with an excess of activated MnO₂ in a suitable solvent, such as dichloromethane (B109758) or chloroform, at room temperature or with gentle heating.

The synthesis of this compound can be achieved by the MnO₂-mediated oxidation of 5-(hydroxymethyl)-1H-benzimidazole. The efficiency of the oxidation can be influenced by the crystal structure of the manganese dioxide and the reaction conditions, such as temperature and reaction time. For instance, studies on the aerobic oxidation of similar substrates like 5-hydroxymethylfurfural (B1680220) have shown that different crystalline forms of MnO₂ exhibit varying levels of activity and selectivity. sci-hub.box

| Substrate | Oxidant | Conditions | Conversion | Selectivity for Aldehyde | Reference |

|---|---|---|---|---|---|

| 5-Hydroxymethylfurfural | α-MnO₂ | 80°C, 24h, Toluene, O₂ | 83% | 86% | sci-hub.box |

| 5-Hydroxymethylfurfural | β-MnO₂ | 100°C, 24h, Toluene, O₂ | Substantial | High | sci-hub.box |

| 5-Hydroxymethylfurfural | ε-MnO₂ | 60°C, 24h, Toluene, O₂ | 65% | 79% | sci-hub.box |

Other Selective Oxidation Techniques

The synthesis of this compound and its derivatives often involves the selective oxidation of a precursor alcohol. While many oxidizing agents are available, the choice depends on factors like substrate tolerance, yield, and reaction conditions.

One established method involves the oxidation of the corresponding alcohol, (1H-benzo[d]imidazol-2-yl)methanol, using reagents like Dess-Martin periodinane. nih.gov Another approach utilizes hypervalent iodine as an oxidant for the one-step synthesis of 2-arylbenzimidazoles from phenylenediamines and aldehydes, offering mild conditions and short reaction times. researchgate.net Additionally, vanadyl pyrophosphate has been shown to be an effective catalyst for the oxidative dehydrogenation of aldehydes. researchgate.net The use of manganese dioxide (MnO2) and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as oxidative reagents in the condensation of o-phenylenediamines with aldehydes has also been reported. researchgate.net

Below is a table summarizing various selective oxidation methods for the synthesis of benzimidazole derivatives:

| Oxidizing Agent/Catalyst | Precursors | Key Features | Reference |

| Dess-Martin Periodinane | (1H-benzo[d]imidazol-2-yl)methanol | Oxidation of primary alcohol | nih.gov |

| Hypervalent Iodine | Phenylenediamines and aldehydes | Mild conditions, short reaction times | researchgate.net |

| Vanadyl Pyrophosphate | Aldehydes | Oxidative dehydrogenation | researchgate.net |

| MnO2, DDQ | o-Phenylenediamines and aldehydes | Oxidative condensation | researchgate.net |

Modern and Green Chemistry Approaches in Synthesis

Recent advancements in synthetic chemistry have emphasized the development of environmentally benign and efficient methodologies. The synthesis of this compound and its analogs has benefited from these "green" approaches.

Polymer-Supported Trifluoromethanesulfonic Acid Catalysis

Polymer-supported catalysts offer advantages such as ease of separation and reusability, aligning with the principles of green chemistry. While specific examples for this compound are not detailed in the provided results, polymer-supported trifluoromethanesulfonic acid is a strong Brønsted acid catalyst that can be effective in various acid-catalyzed reactions, including the formation of benzimidazoles. This method is noted for being a fast and reusable "green chemistry" approach.

Industrial Methods Utilizing Potassium tert-Butoxide

For industrial-scale synthesis, cost-effectiveness and scalability are paramount. Potassium tert-butoxide (KOBut) has been utilized as a base in the synthesis of benzimidazoles. One method describes the intermolecular cyclization of 2-iodoanilines with nitriles, promoted by KOBut, which notably proceeds without the need for transition metal catalysts or ligands. rsc.org Another study reports the synthesis of N-alkoxy-2H-benzimidazoles from 2-nitro-N-(2-methyl-1-propen-1-yl)benzenamines using potassium tert-butoxide. nih.gov

Transition Metal-Catalyzed Methods for Regioselectivity and Functional Group Tolerance

Transition metal catalysis offers high selectivity and efficiency under mild conditions. Various transition metals, including palladium, copper, nickel, iron, and cobalt, are employed to construct the benzimidazole ring with high regioselectivity. nih.gov Supported gold nanoparticles (AuNPs), particularly Au/TiO2, have been shown to be effective catalysts for the selective reaction between o-phenylenediamine and aldehydes to yield 2-substituted benzimidazoles under ambient conditions. nih.govmdpi.com Cobalt nanocomposites have also been used for the one-pot synthesis of benzimidazoles from phenylenediamines and aldehydes. nih.govrsc.org These methods are valued for their high functional group tolerance.

| Catalyst | Reaction Type | Key Advantages | References |

| Palladium, Copper, Nickel, Iron, Cobalt complexes | Intramolecular Amination | High regioselectivity | nih.gov |

| Au/TiO2 | Oxidative Cyclization | Mild conditions, high yields, reusability | nih.govmdpi.com |

| Cobalt Nanocomposite | Dehydrogenative Coupling | Broad substrate scope, scalability | nih.govrsc.org |

Water-Mediated Synthesis Approaches

The use of water as a solvent is a cornerstone of green chemistry. Several methods for benzimidazole synthesis have been developed using water as the reaction medium. One approach involves the one-pot synthesis of 1,2-disubstituted benzimidazoles from o-phenylenediamine and aldehydes at room temperature, promoted by trimethylsilyl (B98337) chloride in water. researchgate.netrsc.org This method offers excellent efficiency and selectivity. Another study reports an iodine-catalyzed synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles in aqueous media. sphinxsai.com Erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)3) has also been used as a catalyst for the selective synthesis of benzimidazole derivatives in water. beilstein-journals.org

Derivatization Strategies of this compound

The aldehyde functional group in this compound is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of a diverse library of derivatives.

Key derivatization reactions include:

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 1H-Benzimidazole-5-carboxylic acid, using oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction of the aldehyde group yields the primary alcohol, (1H-benzimidazol-5-yl)methanol, using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Condensation Reactions: The aldehyde readily undergoes condensation with various nucleophiles.

With primary amines, it forms Schiff bases (imines).

Reaction with hydrazines produces hydrazones. For instance, condensation with thiosemicarbazide (B42300) yields 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. mdpi.comnih.gov

Condensation with dinucleophiles like o-phenylenediamine can lead to the formation of bis-benzimidazole derivatives.

Knoevenagel Condensation: The aldehyde can react with active methylene (B1212753) compounds, such as thiazolidinediones, in a Knoevenagel condensation to form more complex heterocyclic systems. nih.gov

Nucleophilic Substitution: The aldehyde can be a precursor for nucleophilic substitution reactions. For example, refluxing 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde (B137897) in the presence of a base yields 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde. mdpi.com

The table below summarizes some of the key derivatization strategies:

| Reaction Type | Reagent(s) | Product Type | Reference |

| Oxidation | KMnO₄, CrO₃ | Carboxylic Acid | |

| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol | |

| Condensation | Primary Amines | Schiff Bases (Imines) | |

| Condensation | Hydrazines | Hydrazones | mdpi.comnih.gov |

| Knoevenagel Condensation | Thiazolidinediones | Thiazolidinedione derivatives | nih.gov |

| Nucleophilic Substitution | 1,3-dihydro-2H-1,3-benzimidazole-2-thione | Thioether derivatives | mdpi.com |

Schiff Base Formation

The reaction of this compound with primary amines readily forms Schiff bases, also known as imines. This condensation reaction typically occurs under mild conditions, often with acid or base catalysis, and proceeds via a nucleophilic addition of the amine to the aldehyde's carbonyl group, followed by dehydration. The resulting Schiff bases are valuable intermediates in organic synthesis and are known to possess a wide range of biological activities.

The formation of the imine linkage (C=N) is a critical step in the synthesis of various heterocyclic compounds and metal-organic frameworks. nih.gov For instance, the reaction of this compound with primary amines can yield Schiff bases that are utilized in the synthesis of bioactive molecules. Studies have shown that Schiff bases derived from benzimidazole moieties exhibit significant antimicrobial, antifungal, and antimalarial properties. nih.gov The synthesis of these compounds is often straightforward, involving the refluxing of the aldehyde with the corresponding amine in a suitable solvent like ethanol. nih.gov

Table 1: Examples of Schiff Base Formation with Benzimidazole Aldehydes

| Aldehyde Reactant | Amine Reactant | Product Type | Reference |

| This compound | Primary amines | Schiff bases (imines) | |

| 4-Nitrobenzaldehyde | o-Phenylenediamine | N-(4-nitrobenzyl) benzene-1,2-diamine | nih.gov |

| Imidazole-2-carboxaldehyde | L-phenylalanine | Schiff base ligand | derpharmachemica.com |

This table is interactive. Click on the headers to sort the data.

The characterization of these Schiff bases is typically achieved through spectroscopic methods such as FT-IR, NMR, and mass spectrometry. The disappearance of the aldehyde C=O stretching vibration and the appearance of the C=N stretching vibration in the IR spectrum are indicative of successful Schiff base formation. nih.gov

Metal Coordination Complex Synthesis

The benzimidazole nucleus, with its nitrogen atoms, provides excellent coordination sites for metal ions. This compound and its derivatives, particularly Schiff bases, are effective ligands for the synthesis of a wide variety of metal complexes. These complexes have garnered significant interest due to their potential applications in catalysis, materials science, and as therapeutic agents. nih.govroyalsocietypublishing.org

The synthesis of these complexes generally involves the reaction of the benzimidazole-based ligand with a metal salt in a suitable solvent. The resulting complexes can exhibit diverse geometries and coordination modes, depending on the metal ion, the ligand structure, and the reaction conditions. For example, metal complexes of Schiff bases derived from benzimidazole can form mononuclear or dinuclear structures. rsc.org

Research has demonstrated that metal complexes of benzimidazole derivatives can exhibit enhanced biological activity compared to the free ligands. For instance, copper, zinc, nickel, and silver complexes of benzimidazole derivatives have shown promising anticancer activities against various human cancer cell lines. royalsocietypublishing.orgmdpi.com The coordination of the metal ion can influence the electronic properties and steric profile of the ligand, potentially leading to improved interaction with biological targets.

Table 2: Metal Complexes of Benzimidazole Derivatives

| Ligand | Metal Ion(s) | Application | Reference |

| 2-methyl-N-(propan-2-ylidene)-1H-benzimidazole-5-carbohydrazide | Copper, silver, nickel, iron, manganese | Antitumor activity | nih.gov |

| Bis-benzimidazole derivatives | Cu(II), Zn(II), Ni(II), Ag(I) | Anticancer agents | royalsocietypublishing.org |

| 1H-benzimidazole-5,6-dicarboxylic acid | Co(II), Mn(II) | Photocatalytic degradation of dyes | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Wittig Olefination Reactions

The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of alkenes from aldehydes or ketones. tcichemicals.comlibretexts.org In the context of this compound, the Wittig reaction provides a strategic route to introduce a carbon-carbon double bond at the 5-position, leading to the synthesis of various vinyl-substituted benzimidazoles.

The reaction involves the treatment of the aldehyde with a phosphorus ylide, also known as a Wittig reagent. The ylide is typically generated in situ by deprotonating a phosphonium (B103445) salt with a strong base. The nature of the ylide (stabilized or non-stabilized) influences the stereochemical outcome of the reaction, allowing for the selective formation of either the E- or Z-alkene. libretexts.org

The Wittig olefination offers a versatile tool for extending the carbon framework of the benzimidazole core. The resulting vinyl benzimidazoles can serve as precursors for a variety of other functional groups or can be utilized in polymerization reactions to create novel materials. For instance, the industrial synthesis of Vitamin A utilizes the Wittig reaction as a key step. harvard.edu While specific examples of Wittig reactions on this compound are not extensively detailed in the provided search results, the general principles of the reaction are broadly applicable. tcichemicals.comlibretexts.orgharvard.edu

Table 3: Key Features of the Wittig Reaction

| Feature | Description | Reference |

| Reactants | Aldehyde or ketone and a phosphonium ylide | libretexts.org |

| Product | Alkene and triphenylphosphine (B44618) oxide | libretexts.org |

| Stereoselectivity | Can be controlled to favor E- or Z-alkenes | libretexts.org |

This table is interactive. Click on the headers to sort the data.

The versatility of the Wittig reaction, coupled with the reactivity of the aldehyde group on the benzimidazole ring, opens up numerous possibilities for the synthesis of complex molecules with potential applications in various fields of chemistry and biology.

Applications of 1h Benzimidazole 5 Carbaldehyde in Medicinal Chemistry and Drug Discovery

Role as a Building Block for Biologically Active Molecules

1H-Benzimidazole-5-carbaldehyde serves as a fundamental building block for the synthesis of more complex, biologically active molecules. nih.gov The aldehyde group is readily transformed into a wide range of other functionalities, enabling the construction of extensive libraries of derivatives for drug discovery programs. nih.gov For example, it can undergo reactions like Knoevenagel condensation to create compounds with significant cytotoxicity against various cancer cell lines. nih.gov

One notable application is in the synthesis of 2-aryl-5-formyl-1H-benzimidazole intermediates, which are precursors to potent anticancer agents. nih.gov These building blocks are crucial for developing molecules that target human topoisomerase I, an enzyme vital for DNA replication in cancer cells. nih.gov The strategic placement of the aldehyde group on the benzimidazole (B57391) core allows for the systematic elaboration of molecular structures to optimize their interaction with biological targets. nih.gov This modular approach facilitates the exploration of structure-activity relationships and the development of drug candidates with improved efficacy and selectivity. nih.gov

Exploration in Enzyme Inhibition Studies

Derivatives of this compound have been widely explored as inhibitors of various enzymes implicated in human diseases. The benzimidazole scaffold itself is a key feature in many enzyme inhibitors, and modifications originating from the 5-carbaldehyde group can significantly enhance potency and selectivity. nih.gov

A prominent area of investigation is the development of anticancer agents that target tubulin polymerization. nih.gov The benzimidazole structure is a recognized heterocyclic system in the design of potent tubulin inhibitors, which are crucial in cancer chemotherapy. nih.gov Furthermore, benzimidazole derivatives have been designed as inhibitors for other key enzymes in oncology, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is involved in tumor angiogenesis. nih.gov SAR (Structure-Activity Relationship) evaluations have shown that substituents at the C-5 position, derived from the carbaldehyde, are promising for anticancer activity. nih.gov

Beyond cancer, these derivatives have been studied for their effects on enzymes related to inflammation, such as cyclooxygenase (COX), and microbial enzymes, highlighting their broad therapeutic potential. nih.govresearchgate.net

Design and Synthesis of Bioisosteres

In drug design, the benzimidazole ring is often used as a bioisostere for a catechol moiety. nih.gov A bioisostere is a chemical group that can replace another group without significantly altering the biological activity of the molecule. The N-H and the non-adjacent nitrogen atom of the benzimidazole ring can mimic the hydrogen-bonding donor and acceptor properties of the two hydroxyl groups in a catechol. nih.gov This substitution is particularly advantageous because catechols are often prone to rapid metabolic oxidation in the body. nih.gov

Replacing a metabolically vulnerable group, like a catechol, with a more stable bioisostere, such as benzimidazole, is a common strategy to improve a drug's pharmacokinetic profile. nih.gov The chemical stability of the benzimidazole ring compared to catechol makes its derivatives potentially more valuable as therapeutic agents. nih.gov By designing analogues that incorporate the benzimidazole scaffold, medicinal chemists can create compounds with enhanced metabolic stability, leading to a longer duration of action and potentially improved oral bioavailability. nih.gov This approach has been successfully applied in the design of adrenergic drugs, where benzimidazole analogues of catecholamines have demonstrated significant biological activity. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. For derivatives of this compound, SAR analyses have revealed that substitutions at various positions on the benzimidazole nucleus significantly influence their biological activity. nih.gov The N1, C2, C5, and C6 positions have been identified as key sites for modification to enhance anti-inflammatory and other activities. nih.govnih.gov

Specifically, the substituent at the C5-position, originating from the carbaldehyde group, plays a critical role. nih.gov Studies have shown that the nature of this group can dramatically alter the compound's properties. For instance, in a series of compounds tested for photoprotective activity, the presence of a hydrogen at the 5-position (resulting from the reduction of a different group) was more beneficial than an electron-withdrawing group. nih.gov In the context of anticancer activity, the conversion of the 5-carbaldehyde into other functional groups, such as in the creation of thiazolidinediones via Knoevenagel reaction, has yielded compounds with potent cytotoxicity. nih.gov These SAR insights guide medicinal chemists in the rational design of new derivatives with improved potency and selectivity. nih.gov

Pharmacological Profiling of this compound Analogues

Analogues derived from this compound have demonstrated a wide range of pharmacological activities, underscoring the versatility of this scaffold. nih.gov The pharmacological profile of these compounds spans antimicrobial, anticancer, anti-inflammatory, and antiviral activities, among others. nih.govresearchgate.netnih.gov

The table below summarizes some of the key pharmacological activities observed for various classes of this compound analogues.

Table 1: Pharmacological Activities of this compound Analogues

| Compound Class | Pharmacological Activity | Target/Mechanism of Action |

|---|---|---|

| Substituted Benzimidazoles | Anticancer | Tubulin Polymerization Inhibition nih.gov |

| 1,2-Disubstituted Benzimidazoles | Anticancer | VEGFR-2 Inhibition nih.gov |

| Benzimidazole-Thiazolidinediones | Anticancer | Cytotoxicity against various cancer cell lines nih.gov |

| 2-Aryl-Benzimidazoles | Anticancer | Topoisomerase I Inhibition nih.gov |

| N-Cyclohexyl-Benzimidazole-5-carboxamidines | Antimicrobial | Efficacy against MRSA and VREF rsc.org |

| 2-Phenyl-Substituted Benzimidazoles | Anti-inflammatory | COX and 5-Lipoxygenase Inhibition nih.gov |

| Benzimidazole Analogues | Adrenergic Agonism | α- and β-Adrenergic Receptors nih.gov |

For example, novel N-(cyclohexyl)-2-substituted-1H-benzimidazole-5-carboxamidine derivatives, synthesized from precursors related to this compound, showed significant efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREF). rsc.org In oncology, derivatives have been developed as potent inhibitors of tubulin polymerization and VEGFR-2, key targets in cancer therapy. nih.govnih.gov Furthermore, certain analogues function as adrenergic receptor agonists, demonstrating the scaffold's potential in cardiovascular drug discovery. nih.gov

Advanced Spectroscopic and Analytical Characterization in 1h Benzimidazole 5 Carbaldehyde Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structural integrity of 1H-Benzimidazole-5-carbaldehyde. Both ¹H and ¹³C NMR provide detailed information about the molecule's atomic framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals corresponding to its distinct protons. The aldehyde proton (-CHO) is typically observed as a singlet in the highly deshielded region of the spectrum, usually around 9.9-10.1 ppm, due to the strong electron-withdrawing effect of the carbonyl oxygen. The protons on the benzimidazole (B57391) ring system appear in the aromatic region (7.0-8.5 ppm). The C2-H proton of the imidazole (B134444) ring generally appears as a singlet around 8.2 ppm. The protons on the benzene (B151609) ring (H-4, H-6, and H-7) exhibit splitting patterns based on their coupling with neighboring protons. Due to the rapid proton exchange of the N-H proton, its signal can be broad and its chemical shift variable, often appearing between 12.0 and 13.0 ppm, and it may not always be observed. The presence of tautomerism in the benzimidazole ring system can lead to signal averaging or broadening in certain solvents. arabjchem.orgnih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further structural confirmation by showing signals for each unique carbon atom. The carbonyl carbon of the aldehyde group is highly deshielded, appearing around 192 ppm. The carbons of the benzimidazole ring have distinct chemical shifts. C2 is typically found around 144 ppm, while the benzene ring carbons appear in the 110-140 ppm range. Similar to ¹H NMR, rapid tautomerism can cause the coalescence of signals for equivalent carbons (e.g., C4/C7 and C5/C6) in some experimental conditions. researchgate.netmdpi.com

Table 1: Predicted NMR Data for this compound

| Nucleus | Atom Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -CHO | 9.9 - 10.1 | Singlet |

| ¹H | C2-H | ~8.2 | Singlet |

| ¹H | Aromatic (H4, H6, H7) | 7.5 - 8.4 | Multiplets/Doublets |

| ¹H | N1-H | 12.0 - 13.0 | Broad Singlet |

| ¹³C | -CHO | ~192 | N/A |

| ¹³C | C2 | ~144 | N/A |

| ¹³C | C3a/C7a | ~135-145 | N/A |

Note: Predicted values are based on data from related benzimidazole structures and general substituent effects. Actual values may vary based on solvent and experimental conditions.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation patterns of this compound, further confirming its identity. The compound has a molecular formula of C₈H₆N₂O, corresponding to a molecular weight of approximately 146.15 g/mol . sigmaaldrich.comfishersci.comfishersci.ca

High-resolution mass spectrometry (HRMS) can provide the exact mass, which for this compound is calculated to be 146.04801. nih.gov In electron ionization (EI) mass spectrometry, the molecule typically exhibits a prominent molecular ion peak (M⁺) at m/z 146. The fragmentation pattern is characteristic of the benzimidazole and aldehyde moieties. Key fragmentation pathways include:

Loss of a hydrogen radical to form the [M-H]⁺ ion at m/z 145.

Loss of the formyl radical (-CHO) to yield a significant peak at m/z 117, corresponding to the benzimidazole cation. journalijdr.com

Subsequent fragmentation of the benzimidazole ring, often involving the characteristic loss of a hydrogen cyanide (HCN) molecule, leading to a fragment at m/z 90. journalijdr.comnist.gov

Table 2: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Description |

|---|---|---|

| 146 | [C₈H₆N₂O]⁺ | Molecular Ion (M⁺) |

| 117 | [C₇H₅N₂]⁺ | Loss of formyl radical (-CHO) |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for assessing the purity of this compound and for its isolation from reaction mixtures.

Thin Layer Chromatography (TLC): TLC is a rapid and effective technique for monitoring the progress of reactions and for preliminary purity checks. For benzimidazole derivatives, common solvent systems include mixtures of ethyl acetate (B1210297) and n-hexane. nih.gov The compound is visualized under UV light (typically at 254 nm) where it appears as a dark spot on the fluorescent TLC plate.

High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative assessment of purity. Reversed-phase HPLC (RP-HPLC) is frequently used for benzimidazole compounds. rsc.org A typical method might involve a C8 or C18 column with a gradient elution system. The mobile phase often consists of a mixture of an aqueous component (like water with an acid modifier such as trifluoroacetic acid (TFA) or phosphoric acid) and an organic solvent, most commonly acetonitrile. rsc.orgsielc.com The purity is determined by integrating the peak area of the compound relative to the total area of all observed peaks in the chromatogram.

Column Chromatography: For purification on a larger scale, flash column chromatography over silica (B1680970) gel is the standard method. Elution with a gradient of ethyl acetate in n-hexane is typically effective for separating this compound from impurities. nih.gov

Table 3: Chromatographic Methods for this compound

| Technique | Stationary Phase | Typical Mobile Phase | Purpose |

|---|---|---|---|

| TLC | Silica Gel 60 F₂₅₄ | Ethyl Acetate / n-Hexane mixtures | Reaction monitoring, Purity check |

| RP-HPLC | C8 or C18 | Water (with TFA) / Acetonitrile gradient | Quantitative purity analysis |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unequivocal proof of structure by determining the precise three-dimensional arrangement of atoms in a single crystal. This technique yields detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state.

While the specific crystal structure of this compound is not described in the reviewed literature, studies on closely related derivatives, like 1H-benzimidazole-2-carboxamide, provide insight into the expected structural features. researchgate.net The benzimidazole ring system is planar. In the crystal lattice, molecules are typically linked by intermolecular hydrogen bonds between the N-H group of one molecule and the imidazole nitrogen (N3) of an adjacent molecule, forming chains or more complex networks. researchgate.netnih.gov The aldehyde group's conformation relative to the ring system would also be determined. Obtaining a single crystal suitable for X-ray diffraction would definitively confirm the tautomeric form present in the solid state and reveal its packing arrangement.

Table 4: Illustrative Crystallographic Data for a Related Compound (1H-Benzimidazole-2-carboxamide)

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 13.123(3) |

| b (Å) | 5.253(1) |

| c (Å) | 10.595(2) |

| β (°) | 94.67(3) |

| Volume (ų) | 727.9(3) |

| Z (molecules/unit cell) | 4 |

Data from the crystal structure of 1H-benzimidazole-2-carboxamide. researchgate.net

Theoretical and Computational Chemistry Studies of 1h Benzimidazole 5 Carbaldehyde

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of molecules like 1H-Benzimidazole-5-carbaldehyde. These calculations provide a detailed understanding of the molecule's reactivity, stability, and spectroscopic properties.

A fundamental aspect of these studies is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap generally implies higher reactivity.

For benzimidazole (B57391) derivatives, the HOMO is often localized on the benzimidazole ring, while the LUMO can be distributed across the entire molecule or localized on specific substituents. dergipark.org.tr In the case of this compound, the aldehyde group, being an electron-withdrawing moiety, is expected to influence the energy and distribution of the LUMO.

Another key aspect explored through quantum chemical calculations is the Molecular Electrostatic Potential (MEP). The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). rsc.org For benzimidazole derivatives, the nitrogen atoms of the imidazole (B134444) ring typically represent a region of negative potential, making them susceptible to electrophilic attack, while the hydrogen atoms bonded to nitrogen and the aromatic protons are regions of positive potential. nih.govorientjchem.org The MEP is a valuable tool for predicting how the molecule will interact with other molecules, such as biological receptors or chemical reagents. rsc.org

While specific DFT calculations for this compound are not extensively reported in the literature, data from closely related benzimidazole derivatives can provide valuable insights. For instance, studies on N-substituted benzimidazole derivatives have shown how different substituents can modulate the electronic properties of the benzimidazole core. nih.gov

Table 1: Representative Quantum Chemical Parameters for Benzimidazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| 1H-benzimidazole-5-carboxamidine derivative (M7) | - | - | - | rsc.org |

| N-Butyl-1H-benzimidazole | - | - | - | nih.gov |

| Benomyl (a benzimidazole fungicide) | - | - | 5.039 | nih.gov |

Note: Specific values for HOMO and LUMO energies are often method-dependent and are best used for comparative purposes within a consistent study. The table illustrates the types of data generated.

Molecular Docking and Dynamics Simulations for Biological Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (receptor), typically a protein. These methods are fundamental in drug discovery for identifying potential drug targets and understanding the mechanism of action.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on their binding affinity. This allows for the identification of key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. nih.gov Numerous studies have employed molecular docking to investigate the binding of benzimidazole derivatives to various protein targets, including enzymes and receptors involved in cancer, microbial infections, and neurodegenerative diseases. nih.govtandfonline.comnih.gov

Following molecular docking, molecular dynamics simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. researchgate.net MD simulations provide a more realistic representation of the biological environment by considering the flexibility of both the ligand and the protein, as well as the presence of solvent molecules. These simulations can reveal important information about the stability of the binding pose predicted by docking, the conformational changes that occur upon ligand binding, and the free energy of binding. tandfonline.com For instance, MD simulations have been used to assess the stability of benzimidazole derivatives in the active site of enzymes like triosephosphate isomerase and to understand the structural basis for their inhibitory activity. researchgate.net

While specific molecular docking and MD simulation studies on this compound are not widely available, the extensive research on other benzimidazole derivatives suggests that this compound could be a valuable candidate for such in silico investigations against a range of biological targets.

QSAR Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties or structural features (descriptors) that are critical for activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent molecules. nih.gov

The development of a QSAR model typically involves the following steps:

Data Set Selection: A set of compounds with known biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors, such as electronic, steric, hydrophobic, and topological properties, are calculated for each compound in the data set. thieme-connect.com

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. benthamdirect.com

Model Validation: The predictive power of the QSAR model is rigorously assessed using various statistical techniques, including cross-validation and the use of an external test set of compounds. thieme-connect.com

QSAR studies have been successfully applied to various classes of benzimidazole derivatives to model their antimicrobial, anticancer, and enzyme inhibitory activities. nih.govnih.govbenthamdirect.com For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to understand the structure-activity relationships of benzimidazole derivatives as hepatitis C virus NS5B polymerase inhibitors. acs.org These studies have provided valuable insights into the structural requirements for high activity, such as the importance of specific substituent patterns on the benzimidazole core. nih.govacs.org

Although a specific QSAR model for this compound is not available, the principles and methodologies from existing studies on related benzimidazole scaffolds could be readily applied to a series of its derivatives to predict their potential biological activities.

Future Directions and Emerging Research Avenues for 1h Benzimidazole 5 Carbaldehyde

Development of Novel Synthetic Methodologies

The synthesis of the benzimidazole (B57391) core has been a subject of extensive research for over a century, traditionally involving the condensation of o-phenylenediamines with carboxylic acids or aldehydes under harsh conditions. nih.gov These methods often required strong acids, high temperatures, and oxidizing agents like mercuric oxide or lead tetra-acetate. nih.govresearchgate.net However, current research is focused on developing more efficient, environmentally friendly, and high-yield methodologies.

Recent advancements include:

Catalytic Reduction: A notable method involves the catalytic reduction of 2-aryl-5-cyano-1H-benzimidazoles to produce 2-aryl-5-formyl-1H-benzimidazoles. This reaction, using a Ni-Al alloy in the presence of formic acid, provides the desired aldehyde intermediates in excellent quantitative yields ranging from 67–91%. nih.gov

Microwave-Assisted Synthesis: Green chemistry principles are being applied through microwave-assisted synthesis. One such method uses the reaction of substituted o-phenylenediamine (B120857) with dimethylformamide (DMF), promoted by butanoic acid. tandfonline.com This approach significantly shortens reaction times and improves product yields compared to conventional heating methods. tandfonline.com

Modern Catalysts: The use of p-Toluenesulfonic acid (p-TsOH) has been highlighted as an effective, inexpensive, and readily available catalyst for the synthesis of benzimidazoles from aldehydes. orientjchem.org Research continues to explore a variety of catalysts to optimize the cyclocondensation reaction between o-phenylenediamine and aldehydes. orientjchem.orgresearchgate.net

These novel approaches represent a shift towards more sustainable and economically viable production of benzimidazole derivatives, including 1H-Benzimidazole-5-carbaldehyde, facilitating its broader use in subsequent applications.

Expansion of Applications in Drug Discovery and Development

The benzimidazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities. researchgate.netnih.govresearchgate.net this compound serves as a crucial intermediate for synthesizing complex derivatives with targeted therapeutic potential.

Emerging applications in drug discovery include:

Anticancer Agents: The aldehyde functional group is a key handle for creating potent anticancer compounds.

Topoisomerase I Inhibitors: Derivatives of this compound have been designed as DNA minor groove-binding ligands that inhibit human topoisomerase I, an enzyme crucial for DNA replication in cancer cells. nih.gov

VEGFR-2 Inhibitors: Novel 1,2-disubstituted 1H-benzimidazoles have shown activity as vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitors, a key target in angiogenesis-dependent cancers. nih.gov

PARP-1 Inhibitors: Closely related structures, such as 5-fluoro-1H-benzimidazole-4-carboxamide derivatives, have been developed as potent inhibitors of Poly (ADP-Ribose) Polymerase-1 (PARP-1), leading to the identification of compounds with strong enzymatic and cellular inhibitory activity. nih.gov

Cytotoxic Agents: The Knoevenagel condensation of 2-phenyl-1H-benzimidazole-5-carbaldehydes with thiazolidinediones has yielded compounds with significant cytotoxicity against various cancer cell lines, including prostate, cervical, bone, and lung. nih.gov

Antimicrobial Agents: Researchers are designing new benzimidazole derivatives to combat the growing threat of antimicrobial resistance. Studies have focused on creating benzimidazole-based compounds to fight bacteria like methicillin-resistant Staphylococcus aureus (MRSA) and various fungal pathogens. researchgate.net

Antiviral Therapies: The benzimidazole core is present in established antiviral drugs. rsc.org Ongoing research aims to synthesize new derivatives with enhanced activity against viruses such as HIV. rsc.org

The versatility of the 5-carbaldehyde group allows for its conversion into a multitude of functional groups, enabling medicinal chemists to generate large libraries of compounds for screening and to fine-tune structure-activity relationships (SAR) for improved efficacy and selectivity. nih.gov

Exploration in Materials Science

While the primary focus of benzimidazole research has been in medicinal chemistry, emerging studies are exploring the potential of its derivatives in materials science. The unique electronic and structural properties of the fused heterocyclic ring system make it an attractive candidate for advanced materials.

Key research avenues include:

Luminescent Materials: Certain novel benzimidazole derivatives have been shown to exhibit exceptional luminescence, emitting strong blue light with high fluorescence quantum yields. researchgate.net This property makes them promising candidates for use in organic light-emitting diodes (OLEDs) and other optical applications.

Polymer Building Blocks: The reactivity of this compound makes it a valuable building block in polymerization processes. Its ability to participate in various chemical reactions could lead to the development of innovative polymers with unique thermal, electronic, or mechanical properties. chemimpex.com

The exploration of benzimidazole-based compounds in materials science is a growing field, with the potential to leverage their inherent photophysical and chemical characteristics for the creation of next-generation functional materials.

Interdisciplinary Research with Other Scientific Fields

The future development of this compound and its derivatives lies at the intersection of multiple scientific disciplines. This interdisciplinary approach is crucial for translating fundamental chemical properties into practical applications.

Collaborative research areas include:

Chemistry and Molecular Biology: The study of how benzimidazole derivatives act as anticancer agents involves a deep collaboration between synthetic chemists who create the molecules and molecular biologists who elucidate their mechanisms of action. A prime example is the investigation of these compounds as DNA minor groove-binding ligands and their interaction with enzymes like topoisomerases and polymerases. nih.govnih.gov

Medicinal Chemistry and Computational Science: Modern drug discovery heavily relies on computational techniques. Molecular docking studies are used to predict the binding interactions of newly synthesized benzimidazole derivatives with their biological targets, such as the S. aureus gyrase or human topoisomerase I. nih.govresearchgate.net This synergy helps to rationalize experimental findings and guide the design of more potent and selective drug candidates.

Organic Chemistry and Green Chemistry: The development of novel synthetic methodologies, such as microwave-assisted reactions, showcases the integration of organic synthesis with the principles of green chemistry. tandfonline.com This aims to make the production of valuable chemical intermediates like this compound more sustainable and environmentally benign.

Chemistry and Materials Physics: The application of benzimidazole derivatives in materials science, particularly as luminescent materials for OLEDs, requires a combined effort from chemists who synthesize and modify the compounds and physicists who characterize their photophysical properties and integrate them into electronic devices. researchgate.net

This convergence of different scientific fields is essential for unlocking the full potential of the this compound scaffold, from creating life-saving medicines to engineering advanced functional materials.

Q & A

Q. How can researchers design this compound analogs to enhance solubility without compromising bioactivity?

- Methodology : Introduce hydrophilic groups (e.g., -SO₃H, -NH₂) at the imidazole N1 or benzyl positions. Assess log P values (e.g., from 2.1 to -0.5) and aqueous solubility (log S) using shake-flask methods .

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 146.15 g/mol | |

| CAS Number | 3314-30-5 | |

| Boiling Point | 320°C (predicted) | |

| Log P (octanol/water) | 1.5 | |

| TPSA (Topological SA) | 41.5 Ų | |

| HPLC Retention Time | 8.2 min (ACN/H₂O, 70:30) |

| Synthetic Method | Yield | Conditions |

|---|---|---|

| MnO₂ in DCM | 85% | 2h, RT |

| Ru catalyst in H₂O | 70% | 5.5h, 50°C |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.